1,4-Dichloro-2-methoxy-3-methylbenzene
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1,4-dichloro-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
RGWOCYSBYJEJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Halogen Variation : The replacement of fluorine (in the comparator) with chlorine and methoxy groups increases the molecular weight by ~28.5 g/mol. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but enhance electron-withdrawing effects compared to chlorine .
Electronic Effects : The methoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution at specific positions. In contrast, fluorine’s strong electron-withdrawing nature deactivates the ring more significantly than chlorine.
Solubility: The methoxy group likely enhances solubility in polar solvents (e.g., ethanol or acetone) compared to the fluorine-dominated comparator, which may favor nonpolar solvents.
This compound:
- Reactivity : The chlorine atoms at positions 1 and 4 direct incoming electrophiles to positions 2 and 6 (ortho/para to chlorine), but the methoxy group at position 2 competes by directing to positions 3 and 4. This interplay creates regioselective challenges in synthesis.
- Applications: Potential use in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen substituents or as a precursor for herbicides.
2-Chloro-1,4-difluoro-3-methylbenzene :
- Reactivity : Fluorine’s strong electron-withdrawing effect deactivates the ring, making it less reactive toward electrophiles. The chlorine atom at position 2 may undergo nucleophilic aromatic substitution under harsh conditions.
- Applications : Likely employed in materials science or fluorinated pharmaceutical intermediates.
Methyl-Substituted Benzene Derivatives (Hypothetical Analysis)
For example:
Q & A
Q. What are the optimal synthetic routes for 1,4-Dichloro-2-methoxy-3-methylbenzene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and methoxylation of a substituted benzene precursor. Key routes include:
- Halogenation via Friedel-Crafts alkylation : Chlorine atoms are introduced at positions 1 and 4 using AlCl₃ as a catalyst. Temperature control (60–80°C) minimizes side reactions like over-halogenation .
- Methoxy group introduction : Methoxylation at position 2 can be achieved via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 120°C) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms chlorine substitution via deshielding effects .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 162 for [M-Cl]⁺) validate purity .
- IR : C-O stretching (1250 cm⁻¹) and C-Cl bonds (750 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer: Contradictions (e.g., unexpected coupling patterns in NMR) require iterative validation:
Cross-validate with alternative techniques : Use high-resolution MS to confirm molecular weight and X-ray crystallography for unambiguous structure determination .
Control experiments : Re-synthesize intermediates to isolate confounding factors (e.g., trace solvents altering NMR shifts) .
Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian software) to identify discrepancies .
Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura coupling reactions?
Methodological Answer: The chlorine atoms at positions 1 and 4 act as directing groups, while the methoxy group at position 2 stabilizes transition states via resonance. Key observations:
Q. How does pH and solvent polarity affect the compound’s stability in aqueous solutions?
Methodological Answer:
- pH stability : The compound hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions, releasing Cl⁻ ions. Stability is optimal at pH 5–9 .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but accelerate decomposition at elevated temperatures. Use acetonitrile for long-term storage .
Methodological Best Practices
- Synthetic scalability : Optimize halogenation steps using flow chemistry to reduce hazardous intermediate accumulation .
- Data reproducibility : Document solvent batch numbers and humidity levels, as trace water can alter reaction kinetics .
- Contradiction resolution : Apply falsification frameworks (e.g., refuting competing hypotheses via controlled experiments) to validate anomalous results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
